3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide
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Overview
Description
3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a molecular formula of C18H18Cl3N3O2S. This compound is known for its unique chemical structure, which includes a methoxy group, a trichloroethyl group, and a nitrophenyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps. One common method includes the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,2,2-trichloroethylamine to form the amide. The final step involves the reaction of the amide with 4-nitrophenyl isothiocyanate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the presence of reactive and potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide.
Reduction: Formation of 3-methoxy-N-(2,2,2-trichloro-1-{[(4-aminophenyl)carbamothioyl]amino}ethyl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group can also participate in nucleophilic substitution reactions, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)benzamide
- 3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenoxy)ethyl]benzamide
- 3-Methyl-N-(2,2,2-trichloro-1-{[(3-methoxypropylamino)ethyl]benzamide
Uniqueness
3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
CAS No. |
319490-91-0 |
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Molecular Formula |
C17H15Cl3N4O4S |
Molecular Weight |
477.7 g/mol |
IUPAC Name |
3-methoxy-N-[2,2,2-trichloro-1-[(4-nitrophenyl)carbamothioylamino]ethyl]benzamide |
InChI |
InChI=1S/C17H15Cl3N4O4S/c1-28-13-4-2-3-10(9-13)14(25)22-15(17(18,19)20)23-16(29)21-11-5-7-12(8-6-11)24(26)27/h2-9,15H,1H3,(H,22,25)(H2,21,23,29) |
InChI Key |
HTUFRISBDKYIJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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